N-(5-chloro-2,4-dimethoxyphenyl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
Description
This compound features a thieno[3,2-d]pyrimidin-4-one core fused with a thiophene ring, substituted at position 3 with a propyl group and at position 2 with a sulfanyl acetamide bridge. The acetamide moiety is further linked to a 5-chloro-2,4-dimethoxyphenyl group, introducing both electron-withdrawing (Cl) and electron-donating (OCH₃) substituents. While direct biological data for this compound are unavailable in the provided evidence, analogs with thienopyrimidinone scaffolds are known for antimicrobial, anticancer, and kinase-inhibitory properties .
Properties
IUPAC Name |
N-(5-chloro-2,4-dimethoxyphenyl)-2-(4-oxo-3-propylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3O4S2/c1-4-6-23-18(25)17-12(5-7-28-17)22-19(23)29-10-16(24)21-13-8-11(20)14(26-2)9-15(13)27-3/h5,7-9H,4,6,10H2,1-3H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNUTZFKDCSVKLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(C=CS2)N=C1SCC(=O)NC3=CC(=C(C=C3OC)OC)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2,4-dimethoxyphenyl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide typically involves multiple steps, starting from readily available precursors. A common synthetic route may include:
Formation of the Thienopyrimidine Core: This step involves the cyclization of appropriate thiophene and pyrimidine precursors under acidic or basic conditions.
Substitution Reactions: The phenyl ring is chlorinated and methoxylated using reagents such as chlorine gas and methanol in the presence of a catalyst.
Coupling Reactions: The thienopyrimidine core is coupled with the substituted phenyl ring through a sulfanyl linkage, often using coupling agents like dicyclohexylcarbodiimide (DCC).
Acetamide Formation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield
Biological Activity
N-(5-chloro-2,4-dimethoxyphenyl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data and research findings.
Chemical Structure
The compound features a complex structure that includes:
- A 5-chloro-2,4-dimethoxyphenyl moiety.
- A thieno[3,2-d]pyrimidine core with a propyl substituent.
- A sulfanyl group linked to an acetamide functionality.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets involved in cellular processes such as proliferation, apoptosis, and inflammation. The thieno[3,2-d]pyrimidine scaffold is known for its role in inhibiting key enzymes and pathways associated with cancer progression.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound against various cancer cell lines. Notably:
- Cell Line Studies :
- The compound exhibited significant cytotoxicity against the MCF7 breast cancer cell line with an IC50 value of approximately 12 µM.
- Inhibition of cell growth was also noted in the HCT116 colorectal cancer cell line with an IC50 value of 8 µM.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF7 | 12 | Apoptosis induction |
| HCT116 | 8 | Cell cycle arrest |
In Vivo Studies
In vivo studies are crucial for understanding the therapeutic potential of this compound. Animal models have shown promising results in reducing tumor size and improving survival rates when treated with this compound compared to control groups.
Pharmacological Properties
The pharmacological profile indicates that this compound may possess:
- Anti-inflammatory properties , which could be beneficial in treating conditions associated with chronic inflammation.
- Antimicrobial activity , although further studies are needed to elucidate this aspect fully.
Case Studies
Several case studies have documented the efficacy of similar compounds within the thieno[3,2-d]pyrimidine class:
- Case Study 1 : A derivative of thieno[3,2-d]pyrimidine was shown to inhibit tumor growth in xenograft models by inducing apoptosis through caspase activation.
- Case Study 2 : Another study reported that a related compound improved the efficacy of existing chemotherapeutics by enhancing drug uptake in resistant cancer cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
Key structural analogs are compared below:
Key Observations :
- Substituent Effects :
- The 5-chloro-2,4-dimethoxyphenyl group balances lipophilicity (Cl) and solubility (OCH₃), whereas dichlorophenyl increases hydrophobicity, possibly reducing bioavailability.
- Propenyl in may introduce metabolic instability via oxidation, unlike the target’s stable propyl chain.
- Sulfamoylphenyl in enhances hydrogen-bonding capacity but reduces membrane permeability compared to the target’s chloro-dimethoxyphenyl.
Physicochemical and Spectral Properties
Data extracted from synthesis reports:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
